Home > Products > Screening Compounds P30533 > Methylnaltrexone
Methylnaltrexone - 83387-25-1

Methylnaltrexone

Catalog Number: EVT-1569068
CAS Number: 83387-25-1
Molecular Formula: C21H26NO4+
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methylnaltrexone is a member of phenanthrenes.
Methylnaltrexone is a pheriphally-acting μ-opioid antagonist that acts on the gastrointestinal tract to decrease opioid-induced constipation without producing analgesic effects or withdrawal symptoms. It is also a weak CYP2D6 inhibitor. FDA approved in 2008.
Methylnaltrexone is an Opioid Antagonist. The mechanism of action of methylnaltrexone is as an Opioid Antagonist.
Methylnaltrexone is a methyl derivative of noroxymorphone with selective, opioid-receptor antagonistic activity. Methylnaltrexone displaces opioids from peripheral opioid receptors in the gastrointestinal tract, the bladder, and the skin, resulting in decreases in opioid-related constipation, urinary retention, and pruritis, respectively. Methylnaltrexone does not cross the blood-brain barrier and does not affect the centrally-mediated analgesic effect of opioids.
See also: Methylnaltrexone Bromide (has salt form).
Overview

Methylnaltrexone is a quaternary ammonium derivative of naltrexone, primarily used as a medication to treat opioid-induced constipation in patients with advanced illness. It acts as a peripheral opioid receptor antagonist, selectively blocking the effects of opioids in the gastrointestinal tract without affecting analgesia in the central nervous system. Methylnaltrexone is marketed under the brand name Relistor and is administered via subcutaneous injection.

Source

Methylnaltrexone is synthesized from naltrexone, which is derived from the opiate precursor oripavine. The compound can be obtained through various synthetic routes that modify the naltrexone structure to enhance its pharmacological properties.

Classification

Methylnaltrexone falls under the category of opioid antagonists and is classified as a peripheral acting mu-opioid receptor antagonist. Its unique structure allows it to selectively target peripheral opioid receptors, making it effective for treating constipation caused by opioid medications without diminishing their pain-relieving effects.

Synthesis Analysis

Methods

The synthesis of methylnaltrexone typically involves several key steps:

  1. Quaternization: Naltrexone is reacted with a suitable alkylating agent to introduce a methyl group at the nitrogen atom, forming methylnaltrexone.
  2. Deprotection: Protecting groups used during synthesis are removed to yield the final product.
  3. Purification: The crude product is purified through recrystallization or chromatography techniques.

Technical Details

One notable synthesis method involves the use of hydrobromic acid in conjunction with alcohol solvents for deprotection steps, yielding high purity products (greater than 99%) through simple operational procedures . Another method utilizes oripavine as a starting material, involving multiple steps including quaternization and oxidation to produce methylnaltrexone in practical yields .

Molecular Structure Analysis

Structure

Methylnaltrexone has a complex molecular structure characterized by its quaternary ammonium group. The molecular formula for methylnaltrexone bromide is C21H26BrN3O4C_{21}H_{26}BrN_{3}O_{4}, with a molecular weight of approximately 436.35 g/mol.

Data

  • Molecular Weight: 436.35 g/mol
  • Molecular Formula: C21H26BrN3O4C_{21}H_{26}BrN_{3}O_{4}
  • Structural Features: The presence of a quaternary nitrogen atom contributes to its pharmacological activity by enhancing solubility and receptor binding properties.
Chemical Reactions Analysis

Reactions

Methylnaltrexone undergoes several chemical reactions during its synthesis:

  1. Alkylation Reaction: The introduction of the methyl group through alkylation transforms naltrexone into methylnaltrexone.
  2. Hydrobromic Acid Reaction: Used for deprotecting intermediates, allowing for purification and crystallization of the final product .
  3. Recrystallization: This step is crucial for obtaining high-purity methylnaltrexone, often performed using mixed solvents such as alcohol and water.

Technical Details

The reaction conditions are optimized to ensure high yields and purity, with techniques such as thin-layer chromatography employed to monitor reaction progress and product purity .

Mechanism of Action

Methylnaltrexone functions primarily as an antagonist at mu-opioid receptors located in the gastrointestinal tract. By binding to these receptors, it inhibits the constipating effects of opioids without affecting their analgesic properties in the central nervous system.

Process

  1. Binding: Methylnaltrexone competes with opioids for binding at peripheral mu-opioid receptors.
  2. Inhibition: Upon binding, it prevents opioids from exerting their effects on bowel motility, thus alleviating constipation.
  3. Pharmacokinetics: Methylnaltrexone has a rapid onset of action due to its favorable pharmacokinetic profile, which includes high bioavailability when administered subcutaneously .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methylnaltrexone bromide typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and various organic solvents, which aids in its formulation for clinical use.

Chemical Properties

  • Stability: Methylnaltrexone exhibits stability under standard storage conditions but should be protected from light and moisture.
  • pH Sensitivity: The compound's solubility can vary with changes in pH, influencing its absorption and efficacy.
Applications

Methylnaltrexone's primary application lies in treating opioid-induced constipation, particularly in patients with chronic pain or advanced illnesses where opioid use is necessary. Its ability to selectively block peripheral receptors makes it an essential therapeutic option without compromising pain management.

In addition to its clinical uses, methylnaltrexone serves as a research tool for studying opioid receptor functions and gastrointestinal motility mechanisms, contributing valuable insights into opioid pharmacology and therapeutic strategies for managing constipation associated with opioid therapy.

Pharmacological Mechanisms of Methylnaltrexone

Peripheral μ-Opioid Receptor Antagonism and Selectivity

Methylnaltrexone (MNTX) is a quaternary ammonium derivative of the opioid antagonist naltrexone, specifically engineered to function as a peripherally acting μ-opioid receptor antagonist (PAMORA). Its primary mechanism involves competitive inhibition of μ-opioid receptors in the gastrointestinal tract, effectively reversing opioid-induced decreases in gastric motility and intestinal fluid secretion without compromising central analgesic effects [1] [4]. This peripheral selectivity arises from its inability to cross the intact blood-brain barrier (BBB), allowing it to antagonize opioid receptors in the enteric nervous system while sparing central nervous system (CNS) opioid receptors [1] [8].

Preclinical studies demonstrate that MNTX binds with high affinity to peripheral μ-opioid receptors, inhibiting opioid-induced slowing of intestinal transit time. In human subjects receiving chronic methadone therapy, intravenous MNTX (0.05–0.45 mg/kg) rapidly reversed constipation and normalized oral-cecal transit times from a baseline of 150 minutes to 60–90 minutes [3] [5]. Crucially, this effect occurred without inducing opioid withdrawal symptoms or reversing analgesia, confirming its restricted peripheral activity at therapeutic doses [4] [6]. The pharmacological separation of peripheral and central effects establishes MNTX as a targeted intervention for opioid-induced constipation (OIC) while preserving pain management [8].

Structural Basis of Blood-Brain Barrier Impermeability

The quaternary ammonium group integrated into methylnaltrexone's structure is fundamental to its restricted CNS penetration. This structural modification confers a permanent positive charge, significantly reducing lipid solubility compared to tertiary amine opioids like morphine or naltrexone [7] [9]. Key physicochemical properties governing BBB exclusion include:

Table 1: Molecular Properties Governing BBB Exclusion of Methylnaltrexone

PropertyMethylnaltrexone ValueThreshold for BBB PenetranceBiological Consequence
Molecular Weight356.44 g/mol<400–500 DaLimited passive diffusion through endothelial cells
Formal Charge+1 (permanent)Neutral or negativeRepulsion by endothelial glycocalyx
Hydrogen Bond Donors2≤3Reduced membrane partitioning
Topological Polar Surface Area66.76 Ų<60–70 ŲModerate passive diffusion constraint
Lipophilicity (XLogP)0.24>1 (optimal)Low lipid bilayer permeability

Data consolidated from [1] [7] [9].

MNTX is a substrate for P-glycoprotein (P-gp) efflux transporters expressed on cerebral capillary endothelial cells. These transporters actively pump MNTX back into the bloodstream, further limiting CNS accumulation [7]. Analytical evidence from human studies confirms minimal brain penetration: Following subcutaneous administration (0.45 mg/kg), plasma concentrations peak at 117 ng/mL, while CSF levels remain undetectable, confirming functional BBB exclusion [1] [6]. However, disruptions to BBB integrity (e.g., from metastases, infection, or stroke) may permit limited CNS entry, potentially explaining isolated reports of central effects like mild miosis at high doses [6] [8].

Modulation of Gastrointestinal Motility and Fluid Dynamics

Opioids induce constipation through μ-receptor activation in the gut, causing increased non-propulsive segmental contractions, decreased propulsive peristalsis, enhanced fluid absorption, and sphincter dysfunction [4]. Methylnaltrexone counteracts these effects via selective peripheral μ-receptor blockade:

  • Motility Restoration: MNTX reverses opioid-induced inhibition of gastric emptying and small intestinal transit. In a pilot study of methadone-maintained patients, intravenous MNTX (0.05–0.45 mg/kg) significantly accelerated colonic transit, reducing oral-cecal transit time by 40–60% within hours of administration [3] [5]. This occurs via blockade of μ-receptors on myenteric plexus neurons and intestinal smooth muscle cells, restoring normal propagating motor complexes [1] [4].
  • Fluid Secretion Enhancement: Opioids suppress chloride and water secretion into the intestinal lumen by inhibiting submucosal neuron activity. MNTX antagonizes this effect, promoting crypt cell secretion and softening stool consistency [4]. This mechanism complements its prokinetic action, collectively facilitating laxation.
  • Sphincter Function: Opioids increase anal sphincter tone, contributing to difficulty in evacuation. MNTX normalizes sphincter pressure, easing defecation [10].

Notably, MNTX does not significantly alter baseline GI function in non-opioid-exposed individuals, indicating its effects are specifically antagonistic to exogenous opioid action [4].

Differential Binding Affinities for Opioid Receptor Subtypes

While methylnaltrexone is primarily characterized as a μ-opioid receptor antagonist, it exhibits distinct binding profiles across opioid receptor subtypes:

Table 2: Opioid Receptor Binding Affinities of Methylnaltrexone

Receptor SubtypePrimary Signaling MechanismMNTX Binding Affinity (Ki, nM)Functional ActivityPhysiological Relevance
μ-opioid (MOR)Gi/o-coupled4.7–11.3*Competitive AntagonistReversal of GI dysmotility (primary target)
κ-opioid (KOR)Gi/o-coupled1,250*Weak AntagonistLimited contribution to GI effects
δ-opioid (DOR)Gi/o-coupled>10,000*NegligibleNo significant physiological role
Melanocortin 4 (MC4R)Gs-coupledNot fully characterizedAgonist (reported)Potential secondary effects on satiety/metabolism

*Data from in vitro receptor binding assays using human receptors [1] [2].

MNTX demonstrates high selectivity and potency for μ-opioid receptors (MOR) over κ-opioid (KOR) and δ-opioid receptors (DOR). Its affinity for MOR is approximately 100-fold greater than for KOR, explaining its efficacy in reversing MOR-mediated GI dysfunction [1] [2]. Notably, MNTX is also reported as an agonist at the melanocortin-4 receptor (MC4R), though the clinical significance of this off-target activity remains unclear [1]. The weak KOR antagonism may contribute to reducing visceral hypersensitivity, but this effect is secondary to its dominant MOR blockade in the context of OIC management [4]. The negligible DOR binding further underscores its specificity for μ-receptors in its therapeutic application.

Properties

CAS Number

83387-25-1

Product Name

Methylnaltrexone

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1

InChI Key

JVLBPIPGETUEET-GAAHOAFPSA-O

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Solubility

≥5 mg/mL

Synonyms

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one
17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one
methyl-naltrexone hydrobromide
methylnaltrexone
methylnaltrexone bromide
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)-
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-
morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)-
MRZ 2663BR
MRZ-2663
N-methylnaltrexone bromide
naltrexone MB
naltrexone methobromide
naltrexone methylbromide
naltrexonium methiodide
quaternary ammonium naltrexone
relisto

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.